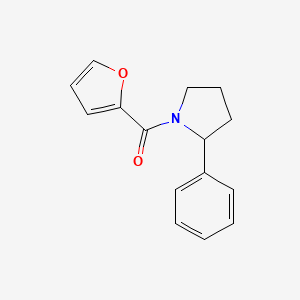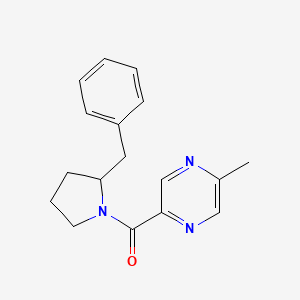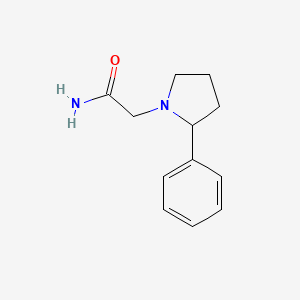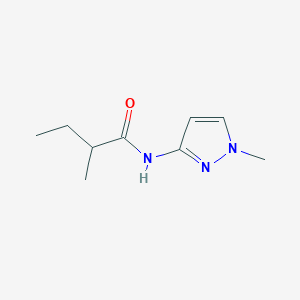
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide, also known as MXC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyridine derivative that has been shown to exhibit anti-inflammatory, neuroprotective, and anti-tumor properties.
作用機序
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to activate the Nrf2/ARE signaling pathway, which is responsible for regulating the expression of various antioxidant and anti-inflammatory genes. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide also inhibits the NF-κB signaling pathway, which is responsible for regulating the expression of pro-inflammatory cytokines. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to tumor growth inhibition. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as neurodegenerative diseases, cancer, and diabetes. Another direction is to elucidate its mechanism of action, which can lead to the development of more effective therapeutic agents. Finally, more research is needed to optimize the synthesis method of 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide and improve its solubility in water.
合成法
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting from the reaction of 2-methylpyridine with ethyl oxalyl chloride, followed by the reaction of the resulting compound with sodium hydride and 2-chloromethyltetrahydrofuran. The final step involves the reaction of the resulting compound with methylamine hydrochloride. The overall yield of the synthesis process is around 25%.
科学的研究の応用
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(15)14-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQJAIPWWCSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)


![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)

![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)
![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)



